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O-Linked GlcNAc transferase substrate

OGT enzymology sugar donor specificity Michaelis-Menten kinetics

Standardize your O-GlcNAc transferase (OGT) assays with a well-characterized acceptor substrate. Unlike custom peptides with unknown kinetics, this CKII-derived 17-mer (KKKYPGGSTPVSSANMM) delivers validated performance. - **Quantitative Benchmark:** Apparent Km (UDP-GlcNAc) = 8.5 µM; enables direct IC50 comparison across inhibitor screens. - **HTS-Ready:** Validated in UDP-Glo luminescent format at 500 µM peptide; reduces false negatives. - **Structural Reference:** Matches sequence in OGT co-crystal structures (PDB 4GYY, 3PE4). - **Supply Assurance:** ≥95% HPLC purity with batch documentation; multi-site data comparability.

Molecular Formula C76H127N21O24S2
Molecular Weight 1783.1 g/mol
Cat. No. B12375874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Linked GlcNAc transferase substrate
Molecular FormulaC76H127N21O24S2
Molecular Weight1783.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C76H127N21O24S2/c1-40(2)60(73(117)93-54(39-100)69(113)92-53(38-99)68(112)84-41(3)62(106)90-50(34-57(81)103)67(111)88-48(24-31-122-5)66(110)89-49(76(120)121)25-32-123-6)94-72(116)56-19-14-30-97(56)75(119)61(42(4)101)95-70(114)52(37-98)85-59(105)36-82-58(104)35-83-71(115)55-18-13-29-96(55)74(118)51(33-43-20-22-44(102)23-21-43)91-65(109)47(17-9-12-28-79)87-64(108)46(16-8-11-27-78)86-63(107)45(80)15-7-10-26-77/h20-23,40-42,45-56,60-61,98-102H,7-19,24-39,77-80H2,1-6H3,(H2,81,103)(H,82,104)(H,83,115)(H,84,112)(H,85,105)(H,86,107)(H,87,108)(H,88,111)(H,89,110)(H,90,106)(H,91,109)(H,92,113)(H,93,117)(H,94,116)(H,95,114)(H,120,121)/t41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1
InChIKeyVNHAUZDOLWVVAM-GTXFUFCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OGT Substrate for Activity Assays


The compound designated 'O-Linked GlcNAc transferase substrate' is a synthetic 17-mer peptide (sequence KKKYPGGSTPVSSANMM, MW 1783.08 Da, CAS 954381-93-2) derived from casein kinase II (CKII), serving as a well-characterized acceptor substrate for O-GlcNAc transferase (OGT, EC 2.4.1.255). OGT transfers N-acetylglucosamine from the donor substrate UDP-GlcNAc onto serine/threonine residues of this peptide, forming an O-GlcNAc-modified product detectable via HPLC, MS, or antibody-based methods. The peptide is commercially available from multiple vendors at ≥95% HPLC purity and is widely employed in biochemical assays, high-throughput screening, and structural studies of OGT [1] [2].

SubstrateValidated OGT acceptor peptide (CKII-derived)
SupplyMulti-vendor catalog availability with lot QC
DetectionCompatible with HPLC, MS, and antibody-based readouts

Why OGT Peptide Substrates Differ


OGT does not recognize a strict consensus sequence, and its catalytic activity varies dramatically across different peptide substrates. The apparent Km of UDP-GlcNAc shifts from ~8.5 µM with the CKII peptide to 24 µM with the RBL-2 peptide and 1.2 µM (Nup 62) with full-length protein substrates, entirely depending on the acceptor peptide context [1] [2]. Generic substitution of OGT peptide substrates without accounting for these kinetic differences can lead to misleading IC50 values in inhibitor screens, false negatives in substrate discovery, or non-comparable activity data across laboratories. Furthermore, the CKII peptide's defined sequence and commercial availability with batch-to-batch purity documentation make it a de facto reference standard for which extensive comparative kinetic and structural data exist, whereas custom peptides or less-characterized alternatives lack this body of cross-referenced evidence.

Substrate-dependent kinetics
Apparent Km shifts across peptide sequences can produce non-comparable IC50 datasets.
Missing isoform data
Custom peptides lack validated multi-isoform OGT profiling, limiting selectivity interpretation.
QC documentation gap
Alternatives without batch-specific purity certificates risk inter-study variability.

Quantitative Differentiation Evidence


Sugar Donor Km Comparison

Using the CKII peptide (KKKYPGGSTPVSSANMM) as the fixed acceptor substrate, the Km of sOGT for the natural sugar donor UDP-GlcNAc was determined as 8.5 µM. Under identical assay conditions (600 µM CKII peptide, 76 µg sOGT, 37 °C, 30 min, pH 7.4), four structurally modified UDP-GlcNAc analogs exhibited substantially elevated Km values: UDP-6-deoxy-GlcNAc (141.8 µM, ~17-fold increase), UDP-GlcNPr (282.1 µM, ~33-fold increase), UDP-4-deoxy-GalNAc (369.5 µM, ~43-fold increase), and UDP-6-deoxy-GalNAc (also a substrate, Km not explicitly reported but activity confirmed). This rank order establishes the CKII peptide as a benchmark acceptor for quantifying sugar donor tolerance of wild-type and mutant OGT enzymes [1].

Sugar donor Km
Head-to-head
Km 8.5 µMvsKm 141.8–369.5 µM
Benchmark for sugar donor specificity studies
Assayed at 600 µM peptide, 37 °C, pH 7.4; HPLC quantification
OGT enzymology sugar donor specificity Michaelis-Menten kinetics

Peptide vs. Protein Substrate Efficiency

The CKII peptide (KKKYPGGSTPVSSANMM) has been explicitly characterized as a 'much poorer substrate than Nup 62' for OGT, as documented in the BRENDA enzyme database and primary literature. For the full-length Nup 62 protein, recombinant human OGT exhibits a Km of 1.2 µM (using the intact protein as acceptor), whereas the CKII peptide requires substantially higher enzyme loading and longer incubation times to achieve comparable glycosylation yields. This quantitative performance gap underscores the fact that the CKII peptide is a model substrate suited for controlled in vitro assays rather than a high-efficiency surrogate for native protein substrates. However, this 'weaker substrate' property is precisely what makes it valuable for inhibitor screening, as it provides a larger dynamic range for detecting inhibitory activity without immediate signal saturation [1] [2].

Substrate efficiency
Cross-study
CKII peptide (weaker)Nup 62 protein (Km ~1.2 µM)
Supports inhibitor screening with wider dynamic range
BRENDA entry; Lubas & Hanover 2000 JBC
OGT substrate selectivity peptide vs. protein substrates kinetic comparison

OGT Isoform Activity Profiling

In a dynamic peptide microarray study assessing OGT isoform substrate specificity, the CKII peptide (as the reference substrate) was validated to be recognized and glycosylated by all three human OGT isoforms: short OGT (sOGT), mitochondrial OGT (mOGT), and nucleocytoplasmic OGT (ncOGT). Using bacterial lysates containing equivalent amounts of each isoform (7 µg/µL) with 1 mM UDP-GlcNAc, the peptide produced quantifiable O-GlcNAcylation signals after background subtraction. Inhibitor ST045849 exhibited differential IC50 values against these isoforms when assayed with the CKII peptide: 30 µM for sOGT and 53 µM for ncOGT (at 500 µM peptide, 6.25 µM UDP-GlcNAc). This isoform-spanning activity profile contrasts with the YSDSPSTST peptide (Km = 0.16 mM for OGT), which has been primarily characterized with a single isoform and lacks comparable cross-isoform quantitative data [1] .

Isoform profiling
Head-to-head
All 3 isoforms activevsYSDSPSTST single isoform data
Enables isoform-selectivity inhibitor profiling
ST045849 IC50: 30 µM (sOGT), 53 µM (ncOGT) at 500 µM peptide
OGT isoforms substrate selectivity peptide microarray

Multi-Platform Assay Validation

The CKII peptide (KKKYPGGSTPVSSANMM) has been validated as an OGT substrate across a broader range of assay formats than any competing synthetic peptide. Documented assay platforms include: (1) HPLC-based quantification of glycosylation yield [1]; (2) MALDI-TOF mass spectrometry for direct product detection [2]; (3) ELISA-based detection using anti-O-GlcNAc antibodies for kinetic characterization; (4) UDP-Glo luminescent glycosyltransferase assay for HTS; and (5) radioactivity-based assays using UDP-[³H]GlcNAc. In contrast, the RBL-2 peptide has been validated primarily in peptide microarray and X-ray crystallography contexts, and the YSDSPSTST peptide primarily in radioactivity and mass spectrometry assays. This multi-platform validation reduces method development time and enables cross-validation of results across different detection modalities without changing the acceptor substrate [1] [2].

Assay platforms
Cross-study
HPLC · MALDI-TOF MS · ELISA · UDP-Glo · Radioactivity
Reduces method transfer re-validation effort
5 validated platforms vs 2 for RBL-2/YSDSPSTST
assay development high-throughput screening method validation

Batch Consistency and Purity Standard

Commercially available O-Linked GlcNAc transferase substrate (CKII peptide) is supplied with documented quality metrics: ≥95% purity by HPLC (VWR/Anaspec), molecular weight confirmation (1783.08 Da), and lyophilized storage stability at -20 °C. Multiple vendors (Anaspec, MedChemExpress, Molecular Depot, GLPBIO) supply the identical sequence under the same CAS number (954381-93-2), enabling competitive procurement and supply chain redundancy. This stands in contrast to custom-synthesized alternative OGT substrate peptides (e.g., RBL-2_410–422, ZO3-S371A), which typically require independent synthesis and QC validation, introducing batch-to-batch variability, longer lead times, and higher per-unit costs for small-scale orders. For laboratories performing longitudinal studies or multi-site collaborative projects, the availability of a commercially standardized, QC-documented reference peptide directly supports data reproducibility and regulatory compliance in drug discovery workflows .

Quality standard
Context-dependent
≥95% HPLC purity
5+ vendors
CAS 954381-93-2
Supports procurement standardization
Multi-vendor catalog listings; independent QC verification advised
peptide quality control reproducibility procurement standard

Validated Application Scenarios


OGT Inhibitor HTS and Isoform Profiling

The CKII peptide enables HTS campaigns where OGT inhibitors can be screened and their isoform selectivity quantified in a single workflow. Using the peptide at 500 µM with 6.25 µM UDP-GlcNAc, inhibitors such as ST045849 yield differential IC50 values of 30 µM (sOGT) and 53 µM (ncOGT), providing a direct selectivity window. This evidence is supported by the peptide's validated performance in the UDP-Glo luminescent glycosyltransferase assay format, which is compatible with 384-well and 1536-well plate densities. The peptide's weaker substrate property (relative to Nup 62) ensures that inhibitor hits are not masked by rapid substrate saturation, reducing false-negative rates in primary screens [1].

Sugar Nucleotide Analog Characterization

For laboratories developing bioorthogonal UDP-GlcNAc analogs (e.g., UDP-GlcNDAz, UDP-4FGalNAz, UDP-5S-GlcNAc), the CKII peptide serves as a standardized acceptor substrate for measuring analog acceptance efficiency. The known Km hierarchy for sOGT with this peptide (UDP-GlcNAc 8.5 µM << UDP-6-deoxy-GlcNAc 141.8 µM < UDP-GlcNPr 282.1 µM < UDP-4-deoxy-GalNAc 369.5 µM) provides a quantitative benchmark against which novel analogs can be compared. This application is directly supported by the work of Ma et al. (2013) and extends to profiling engineered OGT mutants with altered sugar donor specificity [1].

Multi-Lab Reproducibility and Cross-Validation

The commercial availability of the CKII peptide from multiple vendors under the same CAS number with ≥95% HPLC purity documentation makes it the preferred substrate for multi-site studies requiring inter-laboratory data comparability. Its validation across five detection platforms (HPLC, MALDI-TOF MS, ELISA, UDP-Glo luminescence, and radioactivity) means that data generated by different laboratories using different readout technologies can be directly compared without the confounding variable of different substrate peptides. This is critical for pre-clinical OGT inhibitor development programs where assay transfer between screening, medicinal chemistry, and ADME groups must maintain consistent biochemical readouts [1] [2].

Structural Biology of OGT–Substrate Complexes

The CKII peptide (or its close sequence variant) has been co-crystallized with human OGT and UDP-5S-GlcNAc, yielding high-resolution structural models (e.g., PDB 4GYY, 3PE4) that reveal the molecular details of substrate binding at the −3 to +2 subsites. These structures demonstrate that the peptide backbone adopts a defined conformation within the OGT active site, enabling rational design of peptide-based inhibitors or bisubstrate analogs. For structural biology groups, using the identical peptide sequence ensures that crystallographic data can be directly correlated with solution-phase kinetic data obtained from the same substrate, closing the structure–activity loop without sequence-dependent confounding effects [2].

Application
Selection Property
Validation Focus
OGT Inhibitor HTS & Isoform Profiling
Isoform-spanning substrate activity
Differential inhibitor IC50 quantification across sOGT, mOGT, ncOGT
Sugar Nucleotide Analog Characterization
Pre-validated donor Km dataset
Rank-order analog acceptance efficiency
Multi-Lab Reproducibility & Cross-Validation
Multi-vendor QC-documented supply
Inter-laboratory data comparability across detection platforms
Structural Biology of OGT–Substrate Complexes
Identical sequence to co-crystallized peptide
Correlation of crystallographic data with solution kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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